molecular formula C6H2Cl2N2 B183647 2,3-Dichloroisonicotinonitrile CAS No. 184416-82-8

2,3-Dichloroisonicotinonitrile

Cat. No. B183647
M. Wt: 173 g/mol
InChI Key: HXRFGNCWSFAQOK-UHFFFAOYSA-N
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Description

2,3-Dichloroisonicotinonitrile is a chemical compound with the molecular formula C6H2Cl2N2 and a molecular weight of 173 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloroisonicotinonitrile is represented by the SMILES string: C1=CN=C(C(=C1C#N)Cl)Cl . This indicates that the compound contains a pyridine ring with two chlorine atoms and a nitrile group attached.


Physical And Chemical Properties Analysis

2,3-Dichloroisonicotinonitrile is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Photocatalysis and Environmental Purification

Graphitic carbon nitride (g-C3N4), a metal-free, visible-light-responsive photocatalyst, has been extensively studied for its potential in solar energy conversion and environmental remediation, including water splitting and hydrogen production. Modifications to g-C3N4, such as doping with metals or non-metals, heat treatment, and combination with other semiconductors, have been explored to enhance its photocatalytic efficiency. The advancements in the synthesis and application of two-dimensional g-C3N4 and its nanocomposites have shown significant promise in improving optical absorption band structures and facilitating interfacial charge transfers, thereby boosting photocatalytic performance for environmental purification and energy generation (Zhao et al., 2018).

Energy Storage and Conversion

Transition metal nitrides, recognized for their unique electronic and structural properties, have been reviewed for their applications in energy storage and conversion devices. Nanostructured transition metal nitrides offer improved electronic and ionic conduction, essential for enhancing the performance of electrodes in electrochemical power sources. This includes applications in supercapacitors and batteries, where they serve as alternative electrode materials due to their superior performance in electronic conductivity and electrochemical stability (Dong et al., 2013).

Advanced Material Synthesis

The investigation of electronic and structural properties of transition metal compounds, including oxides, nitrides, carbides, and sulfides, via Near-Edge X-ray Absorption Fine Structure (NEXAFS) technique, has provided deep insights into their applications in material science. These studies offer a comprehensive understanding of the correlation between experimental NEXAFS spectra and the local bonding environment, shedding light on the potential applications of these materials in catalysis, materials science, and environmental science (Chen, 1998).

Environmental Monitoring and Remediation

Research on the environmental fate, behavior, and eco-toxicological effects of herbicides like 2,4-D has underscored the importance of understanding and mitigating the environmental impact of chemical pollutants. Reviews have highlighted the need for improved research on the detection, toxicological effects, and strategies for the degradation and removal of pollutants to protect ecosystems and human health. These studies call for a comprehensive approach to address the challenges posed by widespread chemical pollutants in the environment (Islam et al., 2017).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed (H301), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately calling a poison center or doctor/physician (P301+P310) .

properties

IUPAC Name

2,3-dichloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRFGNCWSFAQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597894
Record name 2,3-Dichloropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloroisonicotinonitrile

CAS RN

184416-82-8
Record name 2,3-Dichloropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.6 g of 3-chloro-4-cyanopyridine was dissolved in 70 ml of dichloromethane. Then, 23.2 g of a 31% hydrogen peroxide aqueous solution and 16.0 g of trifluoroacetic acid were added thereto, and the mixture was stirred overnight at room temperature. After completion of the reaction, the reaction solution was extracted with dichloromethane. The organic layer was washed sequentially with an aqueous sodium hydrogen carbonate solution and an aqueous sodium hydrogen sulfite solution and the dried over anhydrous magnesium sulfate. Then, dichloromethane was distilled off under reduced pressure. The obtained residue was washed with isopropyl ether to obtain 7.2 g of 3-chloro-4-cyanopyridine N-oxide as a white powder (melting point: 172° to 174° C.). Then, 20 ml of phosphorus oxychloride was added to this 3-chloro-4-cyanopyridine N-oxide, and the mixture was refluxed under heating for 5 hours. After cooling, the reaction solution was gradually poured into an aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The organic layer was washed with water and then dried over anhydrous magnesium sulfate. Then, ethyl acetate was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (developing solvent: n-hexane/ethyl acetate) to obtain 3.2 g of 4-cyano-2,5-dichloropyridine (melting point: 55° to 58° C.) and 2.5 g of 4-cyano-2,3-dichloropyridine (melting point: 65° to 69° C.).
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3-chloro-4-cyanopyridine N-oxide
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Synthesis routes and methods II

Procedure details

3-chloro-4-cyanopyridine is converted to N-oxide by means of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoate, and phosphorus oxychloride is reacted thereto to obtain 4-cyano-2,3-dichloropyridine and 4-cyano-2,5-dichloropyridine. These compounds can be separated by column chromatography. The separated compounds are respectively hydrolyzed under an alkaline condition or an acidic condition to obtain the respective carboxylic acids, which are then subjected to Curtius rearrangement and then treated with trifluoroacetic acid to obtain 4-amino-2,3-dichloro-pyridine and 4-amino-2,5-dichloropyridine,
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N-oxide
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m-chloroperbenzoate
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